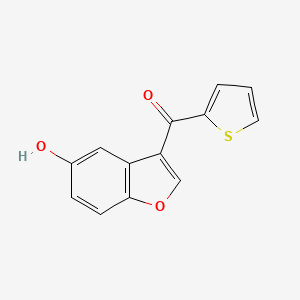

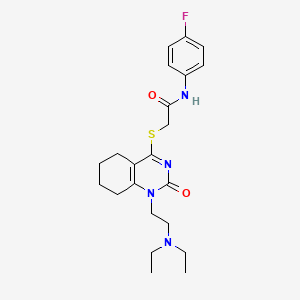

![molecular formula C16H11ClN4O4 B2753395 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 941875-98-5](/img/structure/B2753395.png)

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[1,2-a]pyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been classified as natural and non-natural products, which exhibited potential biological properties . They have been used in various applications such as tranquilizers, antiallergic agents, antiulcerative agents, antiallergics, antiasthmatics, analgesics, antipsychotics, protective gastrointestinal, neurotropic, stress-protecting compounds, and anti-HIV agents .

Synthesis Analysis

The synthetic procedures and organic reactions of pyrido[1,2-a]pyrimidines have been described in various studies . For instance, 4H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .Molecular Structure Analysis

The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, a related compound, have been discussed in the literature .Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, have been discussed .Scientific Research Applications

1. Anticancer Activity

The compound shows promising anticancer activity. For instance, a related compound exhibited marked inhibition against various cancer cell lines, displaying significant anticancer activity. This indicates the potential of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide in cancer research and treatment applications (Huang et al., 2020).

2. Structural Analysis and Molecular Docking

The compound's structure has been studied using techniques like X-ray diffraction and Density Functional Theory (DFT). These analyses help in understanding the molecular configuration and electronic characteristics, which are crucial for drug design and molecular docking studies. The molecular docking studies suggest potential activity in inhibiting specific protein structures (Huang et al., 2020).

3. Synthesis and Chemical Properties

Research has focused on the synthesis of this compound and related structures, exploring different synthetic routes and chemical reactions. This knowledge is essential for the development of efficient and scalable production methods for potential pharmaceutical applications (Djekou et al., 2006).

4. Potential as a PET Imaging Agent

There is interest in developing derivatives of this compound as positron emission tomography (PET) imaging agents for tumor detection. This could aid in the diagnosis and monitoring of cancer, contributing significantly to personalized medicine (Yamasaki et al., 2011).

5. Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial activities. This opens avenues for the compound to be studied as a potential antimicrobial agent, contributing to the field of infectious diseases (Abdel-rahman et al., 2002).

Mechanism of Action

While the specific mechanism of action for “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide” is not available, some pyrido[1,2-a]pyrimidines have shown inhibitory properties against HIV-1 virus . A molecular docking study showed that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Future Directions

The future directions for research on pyrido[1,2-a]pyrimidines could involve further exploration of their biological activities and potential applications in medical chemistry . The development of new synthetic methodologies and the study of their mechanisms of action could also be areas of interest .

properties

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-8-11(17)4-7-13(20)18-9)19-15(22)10-2-5-12(6-3-10)21(24)25/h2-8H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYNNWYZHRSRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2753315.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)

![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)